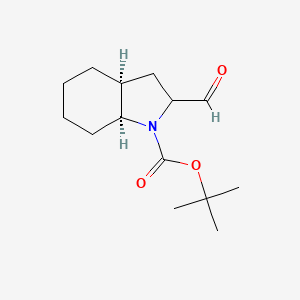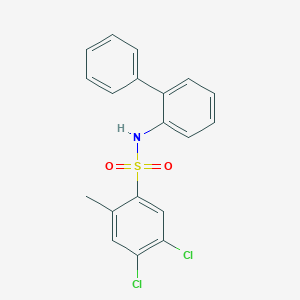
2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide (MPBD) is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of sulfanilamide and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its anticonvulsant, analgesic, and anti-inflammatory properties. 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been reported to reduce the severity of seizures in animal models of epilepsy. 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and low cost. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide. One potential direction is to investigate the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to explore the use of 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide as an anticonvulsant and analgesic agent. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide and to identify potential targets for this compound.
Métodos De Síntesis
2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide can be synthesized using different methods, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with diisopropylamine in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with diisopropylamine in the presence of a solvent such as dichloromethane. The product obtained is then treated with a base such as sodium hydroxide to give 2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N,N-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-10(2)15(11(3)4)19(16,17)14-9-12(5)7-8-13(14)18-6/h7-11H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLALSSZQCPUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)


![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)


![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)
![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)


